2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
The compound 2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide features a polycyclic heteroaromatic core (benzo[c]pyrimido[4,5-e][1,2]thiazine) modified with a 5,5-dioxido group, a 4-chlorobenzyl substituent at position 6, and a thio-linked acetamide moiety bound to a 4-methoxyphenyl group.
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O4S2/c1-35-20-12-10-19(11-13-20)29-24(32)16-36-26-28-14-23-25(30-26)21-4-2-3-5-22(21)31(37(23,33)34)15-17-6-8-18(27)9-7-17/h2-14H,15-16H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTGFBBKXPSAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the benzo[c]pyrimido[4,5-e][1,2]thiazine core, followed by the introduction of the 4-chlorobenzyl and 4-methoxyphenyl groups. The reaction conditions often require the use of solvents such as dimethylformamide and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfur Atom
The thioether (-S-) group in the molecule is susceptible to nucleophilic substitution under oxidative conditions. Reactions with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yield sulfoxide or sulfone derivatives, altering electronic properties and biological activity .
Key Reaction Example:
This transformation is critical for modulating the compound’s solubility and target-binding affinity.
Hydrolysis of the Acetamide Moiety
The acetamide group (-NHCO-) undergoes hydrolysis under acidic or basic conditions. Acidic hydrolysis (e.g., HCl/H₂O) yields carboxylic acid and 4-methoxyaniline, while basic hydrolysis (e.g., NaOH/EtOH) produces carboxylate salts .
Experimental Conditions and Outcomes:
| Condition | Reactants | Products | Yield |
|---|---|---|---|
| 6M HCl, reflux, 8h | Acetamide + H₂O | Carboxylic acid + 4-methoxyaniline | 85% |
| 2M NaOH, EtOH, 70°C, 6h | Acetamide + NaOH | Sodium carboxylate + 4-methoxyaniline | 78% |
Hydrolysis pathways are monitored via TLC and confirmed by NMR spectroscopy .
Reactivity of the Chlorobenzyl Group
The 4-chlorobenzyl substituent participates in electrophilic aromatic substitution (EAS) reactions. Nitration (HNO₃/H₂SO₄) and sulfonation (SO₃/H₂SO₄) occur at the para position relative to the chlorine atom due to its electron-withdrawing nature.
Nitration Example:
This reac
Scientific Research Applications
Research indicates that this compound possesses significant biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. These activities are attributed to the compound's ability to interact with various biological targets.
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit broad-spectrum antimicrobial effects. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of cellular functions.
Anticancer Potential
Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The thiazine and pyrimidine moieties are known to interact with DNA and inhibit tumor growth through apoptosis induction.
Case Study 1: Antimicrobial Evaluation
In a study published in Molecules, derivatives similar to the target compound were evaluated for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the thiazine ring significantly enhanced activity against these pathogens, suggesting that structural optimization can lead to more potent derivatives.
Case Study 2: Cytotoxicity Assay
A cytotoxicity assay conducted on various cancer cell lines revealed that compounds structurally related to 2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide demonstrated IC50 values in the low micromolar range. This suggests potential for development as an anticancer agent.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The heterocyclic structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
Key Analogs:
Compound 11a (): (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile. Substituents: Trimethylbenzylidene, 5-methylfuran-2-yl. Functional Groups: Cyano (-CN), carbonyl (C=O), thiazolo-pyrimidine core.
Compound 11b (): (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile. Substituents: 4-Cyanobenzylidene, 5-methylfuran-2-yl. Functional Groups: Dual cyano (-CN), carbonyl (C=O).
Compound from : 2-[(9-Chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide.
- Substituents: 9-Chloro-6-methyl, 4-ethoxyphenyl.
- Functional Groups: Sulfonyl (-SO2), acetamide (-NHCO-), thioether (-S-).
Structural Comparison:
- Core Structure : The target compound and ’s analog share a benzothiazine/pyrimido-thiazine core with sulfonyl groups, while ’s compounds feature a thiazolo-pyrimidine scaffold.
- Substituent Effects: Electron-Withdrawing Groups: The target’s 4-chlorobenzyl and ’s 9-chloro-6-methyl enhance electrophilicity, whereas 11a’s trimethylbenzylidene and 11b’s cyanobenzylidene modulate π-π stacking and dipole interactions. Phenyl Modifications: The target’s 4-methoxyphenyl (moderate lipophilicity) contrasts with ’s 4-ethoxyphenyl (higher lipophilicity) and ’s furan derivatives (polarity from oxygen).
Physicochemical Properties
- Melting Points : Higher melting points in ’s compounds (213–246°C) suggest strong crystallinity due to aromatic stacking and hydrogen bonding. The target’s 4-chlorobenzyl may similarly enhance packing efficiency.
- Solubility : The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to ’s ethoxy analog.
Biological Activity
The compound 2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex heterocyclic organic molecule with potential biological activities that have garnered attention in medicinal chemistry. This article aims to summarize the biological activities of this compound based on available research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimido[4,5-e][1,2]thiazin core structure, which is known for its diverse biological activities. The presence of various functional groups, such as the 4-chlorobenzyl and 4-methoxyphenyl moieties, contributes to its potential efficacy in biological systems. The molecular weight of the compound is approximately 551.1 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
1. Antimicrobial Activity
Studies have shown that compounds with similar structural motifs can possess significant antimicrobial properties. For instance, derivatives of thiazine and pyrimidine have been reported to exhibit activity against various bacterial strains .
2. Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. Compounds with similar heterocyclic structures have been evaluated for their cytotoxic effects against different cancer cell lines. For example, related thiazine compounds have demonstrated IC50 values in the low micromolar range against colon carcinoma and breast cancer cell lines .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA synthesis : Many heterocyclic compounds interfere with DNA replication in cancer cells.
- Apoptosis induction : Certain derivatives promote programmed cell death in malignant cells.
- Antioxidant activity : Some studies suggest that these compounds may mitigate oxidative stress within cells .
Table 1: Summary of Biological Activities
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step processes starting from simpler heterocyclic precursors. The cyclocondensation reactions are pivotal in forming the thiazine core, which is critical for its biological activity . Understanding the SAR is essential for optimizing the compound's efficacy; modifications to the chlorobenzyl or methoxy groups can significantly alter potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
